molecular formula C20H27NO2 B4924353 ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate

ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate

Cat. No. B4924353
M. Wt: 313.4 g/mol
InChI Key: NDKUUJKMCMOTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate, also known as J147, is a synthetic compound that has been found to have potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound was first synthesized in the laboratory of Dr. Schubert at the Salk Institute for Biological Studies in La Jolla, California.

Mechanism of Action

The exact mechanism of action of ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration. ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate has been found to increase levels of a protein called ATP synthase in the brain, which is involved in energy production. Additionally, ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate has been found to increase levels of a protein called brain-derived neurotrophic factor (BDNF), which is involved in promoting the growth and survival of neurons.
Biochemical and Physiological Effects:
ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate has been found to have a variety of biochemical and physiological effects in the brain. Studies have shown that ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate can reduce levels of beta-amyloid, a protein that forms plaques in the brains of Alzheimer's patients. Additionally, ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate has been found to reduce levels of tau protein, which forms tangles in the brains of Alzheimer's patients. ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate has also been found to reduce inflammation and oxidative stress in the brain, which are believed to contribute to neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate in lab experiments is that it has been found to be well-tolerated in animal models, with no significant side effects observed. Additionally, ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate has been found to be effective at relatively low doses, which may make it more cost-effective to use in experiments. One limitation of using ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate in lab experiments is that its mechanism of action is not fully understood, which may make it more difficult to design experiments to test its effects.

Future Directions

There are several potential future directions for research on ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate. One area of focus could be on optimizing the synthesis method to make the compound more cost-effective and scalable for use in clinical trials. Additionally, further studies could be conducted to better understand the mechanism of action of ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate, which could lead to the development of more targeted therapies for neurodegenerative diseases. Finally, clinical trials could be conducted to test the safety and efficacy of ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate in humans, with the goal of developing a new treatment for Alzheimer's and other neurodegenerative diseases.

Synthesis Methods

The synthesis of ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate involves several steps, starting with the reaction of 2-naphthol with ethyl bromoacetate to form ethyl 2-naphthoate. This intermediate is then reacted with cyclohexylamine and sodium hydride to form ethyl 1-amino-3-cyclohexyl-3-methyl-2-naphthalenecarboxylate. Finally, this compound is treated with trifluoroacetic acid to yield ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate.

Scientific Research Applications

Ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate has been found to have a variety of potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Studies have shown that ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate can improve cognitive function and memory in animal models of Alzheimer's disease, as well as reduce inflammation and oxidative stress in the brain. Additionally, ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate has been found to have potential as a treatment for Parkinson's disease, Huntington's disease, and traumatic brain injury.

properties

IUPAC Name

ethyl 1-amino-3-cyclohexyl-3-methyl-4H-naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-3-23-19(22)17-18(21)16-12-8-7-9-14(16)13-20(17,2)15-10-5-4-6-11-15/h7-9,12,15H,3-6,10-11,13,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKUUJKMCMOTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2CC1(C)C3CCCCC3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydronaphthalene-2-carboxylate

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